REACTION_CXSMILES
|
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:12]([OH:15])(=O)[CH3:13].[N+:16]([O-])([OH:18])=[O:17]>C(OC(=O)C)(=O)C>[C:12]([NH:4][C:3]1[C:5]([N+:16]([O-:18])=[O:17])=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9])(=[O:15])[CH3:13]
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Name
|
|
Quantity
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21 mL
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Type
|
reactant
|
Smiles
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C(C=1C(N)=CC=CC1)(=O)OC
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Name
|
|
Quantity
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170 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
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35 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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12.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 10-15° C. for 2.5 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To the reaction mixture was added dropwise
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Type
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ADDITION
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Details
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poured into ice-cold water
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
after recrystallization (chloroform/methanol)
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Type
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FILTRATION
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Details
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the crystals were collected by filtration
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Type
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EXTRACTION
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Details
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The filtrate was extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
the solvent was evaporated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was crystallized from ether
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |